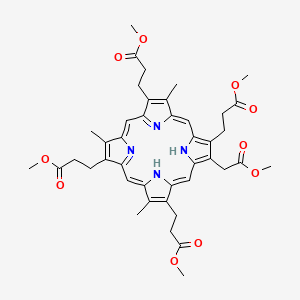
Pentacarboxylporphyrinipentamethylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentacarboxylporphyrinipentamethylester is a complex organic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds composed of four pyrrole-type rings linked by methine bridges. These compounds are known for their significant roles in biological systems, such as the core of heme in hemoglobin and chlorophyll in photosynthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pentacarboxylporphyrinipentamethylester typically involves the condensation of pyrrole derivatives with aldehydes under acidic conditions, followed by esterification. The reaction conditions often require high temperatures and long reaction times to achieve moderate to high yields .
Industrial Production Methods
Industrial production methods for this compound are still under development, focusing on optimizing yield and purity. Techniques such as microwave-assisted synthesis and continuous flow reactors are being explored to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Pentacarboxylporphyrinipentamethylester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas for halogenation, nitric acid for nitration
Major Products
The major products formed from these reactions include various substituted porphyrins and metalloporphyrins, which have applications in catalysis and materials science .
Wissenschaftliche Forschungsanwendungen
Pentacarboxylporphyrinipentamethylester has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic reactions and as a building block for complex molecular structures.
Biology: Studied for its role in mimicking natural porphyrins in biological systems.
Medicine: Investigated for its potential in photodynamic therapy and as a diagnostic agent.
Industry: Utilized in the development of advanced materials, such as sensors and photovoltaic cells.
Wirkmechanismus
The mechanism of action of Pentacarboxylporphyrinipentamethylester involves its ability to interact with various molecular targets through its macrocyclic structure. It can coordinate with metal ions, forming metalloporphyrins that participate in electron transfer and catalytic processes. These interactions are crucial for its applications in catalysis and photodynamic therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraphenylporphyrin: Known for its use in catalysis and materials science.
Protoporphyrin IX: A natural porphyrin involved in heme biosynthesis.
Chlorophyll: A natural porphyrin involved in photosynthesis.
Uniqueness
Pentacarboxylporphyrinipentamethylester stands out due to its unique ester functional groups, which enhance its solubility and reactivity compared to other porphyrins. This makes it particularly useful in applications requiring high solubility and reactivity .
Eigenschaften
Molekularformel |
C42H48N4O10 |
|---|---|
Molekulargewicht |
768.8 g/mol |
IUPAC-Name |
methyl 3-[18-(2-methoxy-2-oxoethyl)-7,12,17-tris(3-methoxy-3-oxopropyl)-3,8,13-trimethyl-21,24-dihydroporphyrin-2-yl]propanoate |
InChI |
InChI=1S/C42H48N4O10/c1-22-25(9-13-38(47)52-4)33-19-31-24(3)27(11-15-40(49)54-6)35(45-31)21-37-29(17-42(51)56-8)28(12-16-41(50)55-7)36(46-37)20-32-23(2)26(10-14-39(48)53-5)34(44-32)18-30(22)43-33/h18-21,45-46H,9-17H2,1-8H3 |
InChI-Schlüssel |
ZGEMTAWXKFHHGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)CCC(=O)OC)C)CCC(=O)OC)C)CCC(=O)OC)CC(=O)OC)CCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


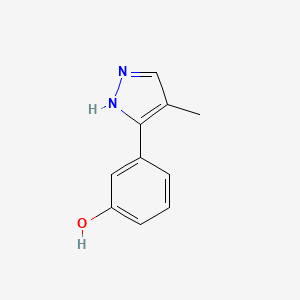
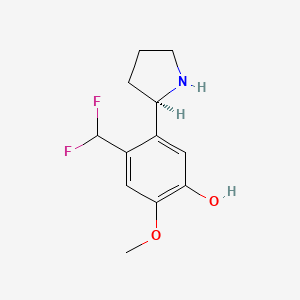
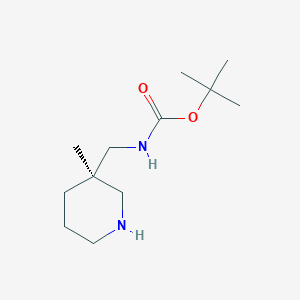
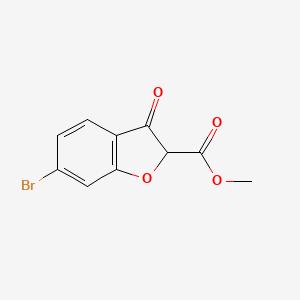
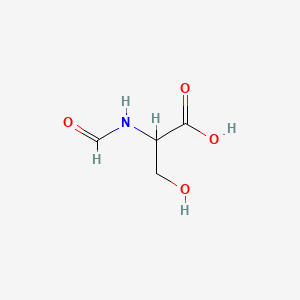
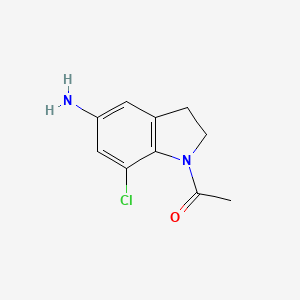

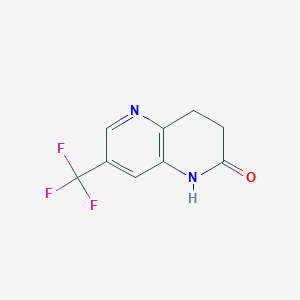
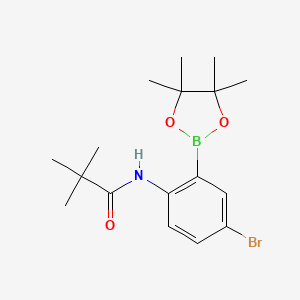
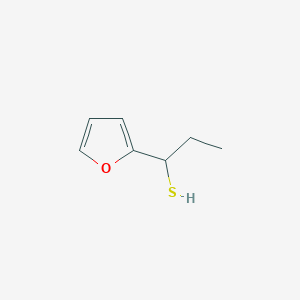
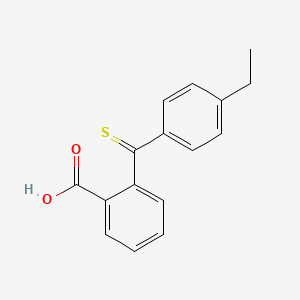
![2-[3-(Aminomethyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B13325484.png)
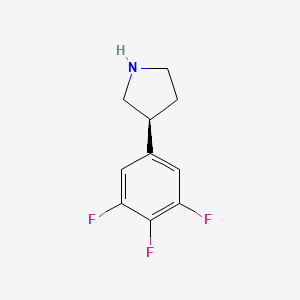
![(S)-2-Methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13325497.png)
